2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid
Description
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is a synthetic amino acid derivative featuring a unique structural framework. Its core structure comprises an α-amino acid backbone (with -NH₂ and -COOH groups) substituted at the β-carbon with a 2,3-dihydrobenzofuran moiety and a hydroxyl group. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines amino acid functionality with benzofuran-related bioactivity .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)10(13)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9-10,13H,3-4,12H2,(H,14,15) |
InChI Key |
CIZOHJWOTNZLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route Proposal
Based on literature precedents for related compounds (e.g., 2-amino-3-hydroxypyridine derivatives and substituted benzofurans), a plausible synthetic sequence includes:
Example Preparation of 2-Amino-3-Hydroxypyridine Analogues (Related)
A patent describes the preparation of 2-amino-3-hydroxypyridine via ring-opening of furfural, reaction with ammonium sulfamate, and alkaline hydrolysis, achieving yields above 75% and purity near 96%. Although this compound differs, the methodology highlights effective use of furfural derivatives and ammonium salts to introduce amino and hydroxy groups, which can be adapted for the dihydrobenzofuran system.
Amide Bond Formation via Carbodiimide Coupling
Multiple experimental procedures for coupling amino acids or their analogues with aromatic substituents utilize carbodiimide-mediated coupling with hydroxybenzotriazole (HOBt) and bases like N-ethyl-N,N-diisopropylamine (DIPEA) in solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Yields range from 60% to 87% depending on conditions and substrates.
Purification and Characterization
- Purification typically involves filtration, recrystallization, and chromatographic techniques (silica gel column chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, melting point analysis, and HPLC to confirm structure and purity.
Comparative Data Table of Key Preparation Parameters
Research Perspectives and Challenges
- Regioselectivity in functionalizing the dihydrobenzofuran ring is critical to avoid side products.
- Stereochemistry at the 3-hydroxypropanoic acid side chain must be controlled for biological activity if relevant.
- Scalability and environmental impact of reagents (e.g., use of chlorine gas) require optimization for industrial applications.
- Alternative green catalysts and biocatalytic methods could improve sustainability, as suggested by recent advances in organic process research.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is used in various scientific research applications, including:
Chemistry: It is used for fluorescent derivatization of amino acids, enhancing their detection and analysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the synthesis of biologically active molecules and pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of biochemical pathways, influencing processes such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Benzofuran vs. Isoxazole vs. Cyclopropane: The dihydrobenzofuran group in the target compound provides partial aromaticity and steric bulk, which may enhance binding affinity in biological systems compared to the isoxazole or cyclopropane groups in analogs .
Comparison with 3-Hydroxypropanoic Acid (3-HP): While 3-HP is a simple three-carbon molecule used industrially as a precursor for bioplastics, the target compound’s amino acid backbone and aromatic substituent expand its applicability to drug design and biochemical probes .
Biological Activity
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the amino and hydroxy groups enhances its interaction with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of 2,3-dihydrobenzofuran have shown promise in scavenging free radicals, suggesting that 2-amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid may possess similar activity. The antioxidant capacity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity.
| Compound | IC50 (mg/mL) |
|---|---|
| Ascorbic Acid | 0.1 |
| 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic Acid | TBD |
| Other Derivatives | 0.8 - 2.49 |
Neuroprotective Effects
The compound is hypothesized to interact with neurotransmitter systems, particularly through modulation of glutamate receptors. Research on related compounds has shown that they can act as antagonists or agonists at ionotropic glutamate receptors, which are crucial in neurodegenerative diseases.
Case Study: A study involving a series of benzofuran derivatives demonstrated that certain modifications could enhance neuroprotective effects against excitotoxicity in neuronal cell cultures. The findings suggest that structural variations significantly impact biological activity.
The mechanisms by which 2-amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid exerts its effects are still being elucidated. Potential pathways include:
- Modulation of Neurotransmitter Systems: Similar compounds have been shown to influence GABAergic and glutamatergic signaling.
- Antioxidant Pathways: By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative stress.
- Inhibition of Inflammatory Pathways: Some derivatives have been noted for their ability to inhibit pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted the relevance of benzofuran derivatives in various therapeutic areas.
-
Anticancer Activity: Research on related compounds indicated significant cytotoxicity against cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.
Cell Line IC50 (µM) HL60 0.69 K562 1.5 A549 5.27 - Antimicrobial Properties: Some benzofuran derivatives exhibited notable antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid, and how can reaction conditions be optimized?
A multi-step synthesis is typically required, starting with the construction of the dihydrobenzofuran core. Key steps may include:
- Dihydrobenzofuran synthesis : Cyclization of substituted phenols with allyl alcohols via acid-catalyzed reactions .
- Amino acid coupling : Introducing the amino and hydroxy groups via reductive amination or asymmetric hydrogenation. Protecting groups (e.g., Boc for amino, silyl ethers for hydroxy) are critical to prevent side reactions .
- Optimization : Reaction temperatures (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Pd/C for hydrogenation) influence yield and purity. Post-synthesis purification via HPLC or column chromatography is recommended.
Q. Which analytical techniques are essential for confirming the structural integrity and stereochemistry of this compound?
- NMR spectroscopy : 2D techniques (COSY, HSQC, NOESY) resolve stereochemistry and confirm dihydrobenzofuran ring substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular formula (CHNO) and detects impurities.
- X-ray crystallography : Provides absolute configuration confirmation, particularly for the chiral centers at C2 and C3 .
- Circular Dichroism (CD) : Useful for assessing optical activity in solution-phase studies.
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include solvent controls and reference antibiotics (e.g., ampicillin) .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours.
- Biofilm inhibition assays : Quantify reduction in biofilm formation using crystal violet staining.
Advanced Questions
Q. How can contradictory data on this compound’s biological activity across assay systems be resolved?
- Orthogonal assay validation : Compare results from MIC assays with live-cell imaging or ATP-based viability tests.
- Purity verification : Use LC-MS to rule out degradation products or contaminants .
- Target engagement studies : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm binding to putative targets (e.g., bacterial enzymes).
Q. What computational strategies enhance structure-activity relationship (SAR) studies for derivatives of this compound?
- Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) or β-lactamases using AutoDock Vina .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with antimicrobial IC values.
Q. What challenges arise in regioselective functionalization of the dihydrobenzofuran ring, and how are they addressed?
- Electronic vs. steric effects : Electron-rich positions (C5) favor electrophilic substitution, but steric hindrance from the fused ring complicates reactions.
- Directing groups : Introduce temporary groups (e.g., nitro) to guide halogenation or hydroxylation, followed by removal .
- Protecting strategies : Shield the amino and hydroxy groups during ring functionalization to prevent side reactions.
Notes
- Avoid commercial sources like BenchChem and focus on peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (PubChem, EPA DSSTox).
- Methodological rigor is prioritized, emphasizing reproducibility and validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
